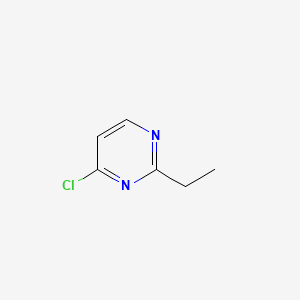

4-Chloro-2-ethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSYDWVKMBOSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-51-2 | |

| Record name | 4-chloro-2-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 4-Chloro-2-ethylpyrimidine

[1]

Executive Summary

This compound is a heteroaromatic electrophile serving as a critical scaffold in the synthesis of bioactive pyrimidines.[1] Its value lies in the site-selective reactivity of the C4-chlorine atom, which is highly susceptible to nucleophilic aromatic substitution (

Identity & Physicochemical Profile[1][2][3][4]

| Property | Data |

| CAS Number | 14331-51-2 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 142.59 g/mol |

| SMILES | CCC1=NC=CC(Cl)=N1 |

| Appearance | Colorless to light yellow liquid (at ambient temp) |

| Boiling Point | ~78–82 °C @ 15 mmHg (Predicted/Analogous) |

| Density | 1.14 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| pKa | ~1.5 (Conjugate acid of pyrimidine nitrogen) |

Note: While experimental boiling points vary by pressure, the compound exhibits volatility similar to its methyl analog (170–172 °C at 760 mmHg). It should be stored under inert gas at 2–8 °C to prevent hydrolysis.[1]

Synthetic Routes & Manufacturing

The industrial preparation of this compound typically follows a convergent synthesis involving the condensation of an amidine with a C3-electrophile, followed by deformylative chlorination.[1]

Primary Synthetic Pathway[1]

-

Cyclocondensation: Propionamidine hydrochloride is condensed with a C3-synthon such as ethyl 3,3-diethoxypropionate or sodium formylacetate.[1] This yields the intermediate 2-ethylpyrimidin-4(3H)-one (tautomer of 2-ethyl-4-hydroxypyrimidine).[1]

-

Chlorination: The pyrimidinone is treated with phosphoryl chloride (

), often with a catalytic amount of DMF, to effect the chlorodehydration.

Reaction Workflow Diagram

The following diagram illustrates the stepwise conversion from raw materials to the isolated chloride.

Figure 1: Convergent synthesis of this compound via cyclocondensation and chlorination.

Chemical Reactivity & Functionalization

The C4 position of the pyrimidine ring is significantly electron-deficient due to the cumulative inductive and mesomeric withdrawal of the two ring nitrogen atoms.[1] This makes the C4-chloride an excellent leaving group.[1]

Nucleophilic Aromatic Substitution ( )

The most common application is the displacement of chloride by nucleophiles (amines, alkoxides, thiols).

-

Mechanism: Addition-Elimination (

).[1] The nucleophile attacks C4, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens, followed by expulsion of chloride. -

Selectivity: The C4 position is orders of magnitude more reactive than C2 (if C2 were halogenated), but here the C2-ethyl group is inert to

, ensuring exclusive regioselectivity at C4.

Palladium-Catalyzed Couplings

This compound serves as an electrophile in cross-coupling reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids using

or -

Buchwald-Hartwig: Amination with sterically hindered amines or anilines that fail under standard

conditions.[1]

Reactivity Profile Diagram[1]

Figure 2: Divergent reactivity profile demonstrating key functionalization pathways.

Handling, Stability & Safety

Researchers must adhere to strict safety protocols when handling chloropyrimidines.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture, reverting to the inactive hydroxypyrimidine.

-

Storage: Store under nitrogen or argon at 2–8 °C. Containers should be tightly sealed.

-

Neutralization: Spills should be treated with dilute sodium hydroxide to hydrolyze the compound to the less toxic hydroxy derivative before disposal.[1]

References

4-Chloro-2-ethylpyrimidine safety data sheet (SDS) information

Topic: 4-Chloro-2-ethylpyrimidine Safety Data Sheet (SDS) Information Document Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Technical Safety Guide: this compound

CAS No: 14331-51-2 | Formula: C₆H₇ClN₂ | Mol.[1] Weight: 142.59 g/mol [1]

Executive Summary & Chemical Utility

This compound is a specialized heterocyclic building block predominantly used in the synthesis of pharmaceutical scaffolds. Its core utility lies in the C4-chlorine atom , which serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This reactivity, while valuable for synthesis, dictates its safety profile: the compound is moisture-sensitive and capable of generating hydrochloric acid (HCl) upon hydrolysis, necessitating strict moisture-free handling and storage protocols.

Chemical Identity & Physical Characterization

Data synthesized from analog comparisons and specific CAS registry entries.

| Property | Specification | Technical Insight |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) | Color change to dark yellow/brown indicates oxidative degradation or hydrolysis. |

| Boiling Point | ~170–175°C (Predicted based on Methyl analog) | High boiling point suggests low vapor pressure, but aerosols remain a respiratory hazard. |

| Density | ~1.1–1.2 g/cm³ | Denser than water; sinks in aqueous spills, complicating cleanup. |

| Solubility | Soluble in DCM, EtOAc, DMSO; Decomposes in Water | Do not use aqueous extraction without buffering; rapid hydrolysis occurs. |

| Reactivity | Electrophilic (SₙAr active) | Highly reactive toward amines, thiols, and alkoxides. |

Hazard Identification & Mechanistic Risk Assessment

Unlike standard SDS templates, we analyze why these hazards exist based on the molecule's electronic structure.

GHS Classification: WARNING [2][3]

The "Hidden" Hazard: Hydrolytic Acid Generation

The electron-deficient pyrimidine ring activates the C4-chlorine. Upon contact with moisture (in air or mucous membranes), the following reaction occurs:

Visualizing the Reactivity Hazard:

Figure 1: The mechanism by which the compound generates corrosive byproducts upon exposure to moisture.

Safe Handling & Containment Strategy

Protocol Grounding: Handling procedures must prevent the SₙAr hydrolysis described above.

A. Engineering Controls

-

Primary: Handle exclusively in a Chemical Fume Hood or Glovebox .

-

Atmosphere: Use dry nitrogen or argon lines for transfers. The compound is hygroscopic.

B. Personal Protective Equipment (PPE) Matrix

| Task Severity | Gloves (Material/Thickness) | Eye Protection | Body Protection |

| Analytical (<100 mg) | Nitrile (Double gloved, 0.11mm) | Safety Glasses | Lab Coat |

| Preparative (100 mg - 10 g) | Nitrile + Laminate outer | Chemical Goggles | Lab Coat + Apron |

| Bulk Transfer (>10 g) | Butyl Rubber or Silver Shield | Face Shield + Goggles | Tyvek Suit |

C. Storage Conditions

-

Temperature: Refrigerate (2–8°C).

-

Headspace: Purge container with Nitrogen/Argon after every use.

-

Incompatibility: Store away from strong oxidizers and especially away from amines/bases to prevent exothermic polymerization or premature reaction.

Emergency Response Protocols

Self-validating logic: Treat the symptom by neutralizing the chemical cause.

A. First Aid

-

Eye Contact: Flush with water for 15 minutes.[7][8] Critical Step: Check pH of eye runoff if possible; continue flushing until neutral. The HCl byproduct causes rapid damage.

-

Skin Contact: Wash with soap and water.[4][5][7] Do not use ethanol; it may increase skin absorption.

-

Inhalation: Move to fresh air. If coughing persists, suspect HCl inhalation and seek medical monitoring for pulmonary edema.

B. Spill Cleanup Workflow Do not simply wipe up. You must neutralize the potential acid generator.

Figure 2: Step-by-step decision matrix for safely managing spills.

Waste Disposal & Environmental Fate

-

Disposal Class: Halogenated Organic Waste.

-

Pre-treatment: If the compound is old or degraded, quench carefully with dilute aqueous sodium hydroxide (NaOH) to convert the reactive chloride to the inert hydroxyl form before disposal (check local regulations before onsite treatment).

-

Environmental Impact: Harmful to aquatic life due to pH shifts (HCl release) and organochlorine persistence. Do not release to drains.[10]

References

-

Synblock Chemical Data. (n.d.). This compound CAS 14331-51-2 Technical Specifications. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet for Analog: 2-Chloro-4-methylpyrimidine (CAS 13036-57-2). Retrieved from

-

PubChem. (n.d.). Compound Summary: 4-Chloropyrimidine Derivatives. National Library of Medicine. Retrieved from

-

Echemi. (2019).[3][4] SDS for 4-Chloro-2-methylpyrimidine (Structural Analog). Retrieved from [3]

Sources

- 1. CAS 14331-51-2 | this compound - Synblock [synblock.com]

- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]

- 3. echemi.com [echemi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.nl [fishersci.nl]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

Part 1: Physicochemical Profile & Theoretical Solubility Trends

Title: Solubility Profiling of 4-Chloro-2-ethylpyrimidine: Protocols, Thermodynamic Modeling, and Process Optimization

Executive Summary this compound (CAS 14331-51-2) is a critical heterocyclic intermediate utilized in the synthesis of next-generation agrochemicals (e.g., sulfonylurea herbicides) and small molecule kinase inhibitors (e.g., WRN helicase inhibitors like VVD-214).[1] Despite its structural simplicity, the ethyl side chain introduces specific lipophilic characteristics that differentiate its solubility profile from its methyl analog.[1] Precise solubility data is the cornerstone of process development, governing reaction yield, solvent selection for nucleophilic substitutions, and purification via crystallization. This technical guide outlines the physicochemical framework, experimental protocols, and thermodynamic models required to master the solubility behavior of this compound in organic solvents.

Understanding the molecular architecture of this compound is the first step in predicting its interaction with solvents.[1]

Table 1: Physicochemical Properties

| Property | Value / Description | Significance |

| CAS Number | 14331-51-2 | Unique Identifier |

| Molecular Weight | 142.59 g/mol | Low MW facilitates high molar solubility.[1] |

| Physical State | Liquid / Low-melting Solid | Handling requires temperature control; likely supercools.[1] |

| Predicted LogP | ~2.1 - 2.3 | Moderately lipophilic; higher than methyl analog (~1.6).[1] |

| Key Functional Groups | C-Cl (4-position), Ethyl (2-position) | Cl is a leaving group (reactive); Ethyl adds hydrophobicity.[1] |

| Dipole Moment | Moderate | Soluble in polar aprotic solvents (DMF, DMSO).[1] |

Solubility Prediction Analysis:

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): The compound exhibits high solubility driven by dipole-dipole interactions.[1] These are the preferred solvents for nucleophilic substitution reactions (SNAr) where the 4-chloro group is displaced.[1]

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Solubility is temperature-dependent .[1] The ethyl group disrupts the hydrogen bonding network of the solvent less than a larger alkyl chain would, but solubility will decrease significantly as temperature drops, making these ideal candidates for cooling crystallization .

-

Non-Polar Solvents (Hexane, Heptane): Solubility is expected to be low to moderate .[1] The polar pyrimidine ring resists dissolution in pure hydrocarbons, suggesting these can serve as anti-solvents to force precipitation.[1]

Part 2: Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data, we employ two complementary methodologies: the Dynamic Laser Monitoring Method (for speed and accuracy) and the Static Gravimetric Method (for validation).[1]

Method A: Dynamic Laser Monitoring (Isothermal)

Best for: Rapid generation of solubility curves across a temperature range.[1]

Protocol:

-

Preparation: Accurately weigh a known mass of this compound into a jacketed glass vessel.

-

Solvent Addition: Add a precise volume of the target solvent (e.g., Ethanol).[1]

-

Temperature Control: Connect the vessel to a programmable circulating water bath.

-

Laser Setup: Direct a laser beam (typically 632.8 nm) through the solution, monitored by a photodetector.[1]

-

Dissolution: Slowly increase the temperature (0.1 K/min) while stirring.

-

Detection: The transition from a turbid suspension to a clear solution results in a sharp increase in laser transmission.[1] Record this temperature (

) as the saturation temperature for the given mass fraction.[1] -

Repeat: Add more solute to the same vessel and repeat to map the solubility curve.

Method B: Static Gravimetric Method (Shake-Flask)

Best for: Confirming equilibrium solubility at specific critical temperatures (e.g., 25°C, 40°C).[1]

Protocol:

-

Saturation: Add excess this compound to the solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (

0.05 K) for 24–48 hours. -

Sampling: Stop agitation and allow phases to separate (2–4 hours).

-

Filtration: Withdraw the supernatant using a syringe filter (0.22 µm, pre-heated to prevent crashing out).

-

Quantification: Weigh the filtrate, evaporate the solvent under vacuum, and weigh the dry residue. Alternatively, analyze the filtrate concentration via HPLC (UV detection at 254 nm).

Part 3: Thermodynamic Modeling

Raw data must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

A, B, C : Empirical parameters derived from regression analysis.

-

Interpretation: If

is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy of dissolution.[1]

-

(Buchowski-Ksiazczak) Equation

Useful for understanding the role of melting point and fusion enthalpy in solubility.[1]

[1]Part 4: Visualization & Workflow

Diagram 1: Solubility Measurement Workflow

This diagram illustrates the decision process between Laser and Gravimetric methods based on the data requirement.

Caption: Decision matrix and workflow for selecting the appropriate solubility determination method.

Diagram 2: Solvent Selection Strategy for Crystallization

A logical framework for selecting solvents based on the solubility data of this compound.

Caption: Strategic solvent selection based on solubility tiers for reaction and purification.

Part 5: References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents. (Methodology Reference). [1]

-

Baluja, S., et al. (2016).[1] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[1] (Thermodynamic Modeling Reference).

-

PubChem. (2025).[1][3] 4-Chloro-2-methylpyrimidine (Compound Summary). National Library of Medicine.[1] (Analogous Compound Data). [1]

-

Journal of Medicinal Chemistry. (2025). Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase. (Application Reference). [1]

-

GuideChem. (2024).[1] Synthesis method of 4-Chloro-2-methylthiopyrimidine. (Synthetic Context).

Sources

Biological Activity of Substituted Pyrimidine Compounds: A Technical Guide for Drug Discovery

Executive Summary

The pyrimidine scaffold (

The Pharmacophore: Electronic & Structural Logic

The pyrimidine ring is electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms at positions 1 and 3. This unique electronic landscape dictates its reactivity and binding affinity.

-

π-Deficiency: Makes the ring susceptible to nucleophilic attack (at C2, C4, C6) and resistant to electrophilic attack (except at C5).

-

H-Bonding Potential: The N1 and N3 atoms act as hydrogen bond acceptors, while substituents at C2/C4 (e.g., amino groups) act as donors. This "Donor-Acceptor" motif is critical for mimicking the adenine ring of ATP in kinase active sites.

Visualization: The Pyrimidine SAR Map

The following diagram illustrates the canonical Structure-Activity Relationship (SAR) logic for optimizing pyrimidine leads.

Caption: Functional mapping of the pyrimidine scaffold. C2/C4 optimize target affinity; C5 modulates selectivity.

Therapeutic Mechanisms & Causality[8]

Kinase Inhibition (The ATP Mimic)

Substituted pyrimidines (e.g., Ibrutinib, Osimertinib) function primarily as Type I or Type II kinase inhibitors .

-

Mechanism: The pyrimidine N1 and an adjacent C2-amino group form a bidentate H-bond with the kinase "hinge" region (e.g., Met residue in EGFR).

-

Causality: The planar geometry allows deep insertion into the ATP-binding pocket. Bulky substituents at C4 or C5 can force the kinase into an inactive conformation (DFG-out) or target the "gatekeeper" residue to overcome resistance mutations (e.g., T790M in EGFR) [1].

Antimetabolites (The Trojan Horse)

Compounds like 5-Fluorouracil (5-FU) and Capecitabine mimic natural nucleosides.

-

Mechanism: They are converted intracellularly into nucleotide analogs (e.g., F-dUMP).

-

Causality: The fluorine atom at C5 is small enough to mimic hydrogen sterically but forms a covalent, irreversible complex with Thymidylate Synthase (TS). This "suicide inhibition" halts DNA synthesis by depleting dTTP pools [2].

Quantitative Activity Data

The following table summarizes the potency of key pyrimidine derivatives against specific targets, illustrating the impact of substitution patterns.

| Compound Class | Target | Key Substitution | Activity ( | Biological Outcome |

| Pyrazolo[3,4-d]pyrimidine | BTK (Bruton's Tyrosine Kinase) | C4-amine + Acrylamide (Michael acceptor) | < 1 nM | Irreversible covalent inhibition (Apoptosis in B-cells) [3] |

| 2,4-Diaminopyrimidine | DHFR (Dihydrofolate Reductase) | C5-Trimethoxybenzyl | 5-10 nM | Depletion of folate cofactors (Bacteriostatic) |

| Monocyclic Pyrimidine | EGFR ( | C2-Aniline, C4-Heterocycle | 10-50 nM | Overcomes drug resistance in NSCLC [4] |

| Thiouracil Derivative | Thyroid Peroxidase | C2-Thiol | Inhibition of thyroxine synthesis |

Experimental Methodologies

Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Pyrimidines

Rationale: Traditional nucleophilic aromatic substitution (

Materials: 2,4-Dichloropyrimidine, Aniline derivative (Nucleophile 1), Morpholine (Nucleophile 2), DIPEA (Base), Ethanol/NMP.

-

C4-Selective Displacement:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol.

-

Add Aniline (1.0 eq) and DIPEA (1.2 eq) at 0°C (Temperature control is critical to prevent C2 substitution).

-

Stir for 2 hours. Validation: TLC should show consumption of starting material and a single new spot.

-

-

C2-Displacement (Microwave):

-

Add Morpholine (2.0 eq) to the reaction mixture.

-

Transfer to a microwave vial. Heat at 120°C for 20 mins (Power: 150W).

-

-

Work-up:

-

Pour into ice water. Filter precipitate.

-

Recrystallize from EtOH.

-

QC Check:

-NMR must show distinct shifts for C5-H and C6-H protons.

-

Protocol: Kinase Inhibition Assay (FRET-based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a high signal-to-noise ratio and eliminates radioactive waste.

Workflow Diagram:

Caption: FRET-based kinase assay workflow for determining IC50 values.

Step-by-Step:

-

Preparation: Dilute substituted pyrimidine compounds in 100% DMSO (start at 10 mM). Create a 10-point serial dilution.

-

Incubation: Mix kinase (e.g., EGFR) and peptide substrate in assay buffer (HEPES,

, Brij-35). Add compound and incubate for 15 mins (allows for slow-binding kinetics). -

Initiation: Add ATP at

concentration (critical for competitive inhibitors). -

Detection: Add Eu-labeled antibody and XL665-labeled streptavidin.

-

Analysis: Calculate the ratio of 665 nm/615 nm emission. Plot dose-response curve to derive

.

Future Horizons: Pyrimidine-based PROTACs

The field is shifting from inhibition to degradation. Pyrimidines are now being used as the "Warhead" in Proteolysis Targeting Chimeras (PROTACs).

-

Concept: A pyrimidine ligand (binding the target protein) is linked to an E3 ligase ligand (e.g., Thalidomide).

-

Advantage: Catalytic knockdown of the target protein, overcoming high protein levels that stoichiometric inhibitors cannot handle.

References

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (2025). Link[7]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. Link

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. (2020). Link

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. PubMed. (2022). Link

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. (2025). Link

Sources

- 1. wjarr.com [wjarr.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2-ethylpyrimidine: A Core Intermediate in Modern Synthesis

This guide provides an in-depth exploration of 4-Chloro-2-ethylpyrimidine, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in constructing complex, biologically active molecules. We will examine the compound through the lens of practical, field-proven insights, ensuring that the information presented is not only scientifically accurate but also actionable in a laboratory setting.

Introduction: The Strategic Importance of this compound

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and agrochemicals.[1][2] Within this class, this compound (CAS No. 14331-51-2) emerges as a particularly versatile and reactive building block.[3] Its strategic value lies in the differential reactivity of its substituted positions. The chlorine atom at the C4 position is a labile leaving group, highly susceptible to nucleophilic displacement, while the ethyl group at C2 provides a stable, lipophilic anchor that can be crucial for modulating the pharmacological properties of derivative compounds. This combination of a reactive site for further functionalization and a stable modulating group makes it an indispensable intermediate for constructing libraries of compounds in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its effective use in synthesis, including planning for reaction conditions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [3] |

| Molecular Weight | 142.59 g/mol | [3] |

| Appearance | Pale Yellow to Beige Solid | [6] |

| Melting Point | 35-36 °C | [6] |

| Boiling Point | 94 °C / 17 mmHg | [6] |

| Storage | Keep in a dark, dry, and well-ventilated place; Refrigeration recommended. | [7] |

Synthesis and Purification: From Hydroxypyrimidine to a Reactive Intermediate

The most prevalent and industrially scalable synthesis of this compound involves the chlorination of its corresponding hydroxypyrimidine precursor, 2-ethyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-ethylpyrimidin-4(3H)-one). This transformation is typically accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8][9]

The rationale for using POCl₃ is its efficacy in converting the hydroxyl/oxo group of the pyrimidine ring into a chloro substituent. The reaction proceeds by activating the oxygen atom, making it a good leaving group, which is subsequently displaced by a chloride ion.[10] The use of an organic base, such as triethylamine or pyridine, is often incorporated to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing potential side reactions.[1][8]

Detailed Experimental Protocol: Chlorination with POCl₃

This protocol is a self-validating system, designed for high yield and purity.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution to trap HCl and POCl₃ fumes), and a dropping funnel, add 2-ethyl-4-hydroxypyrimidine (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask.[1] The excess POCl₃ often serves as both the reagent and the solvent.

-

Base Addition (Optional but Recommended): Slowly add an organic base, such as triethylamine (0.3-0.7 eq), dropwise to the stirred mixture.[1] This addition may be exothermic; maintain control over the temperature with an ice bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Caution: The following step is highly exothermic and must be performed with extreme care in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. Extract the aqueous layer 2-3 times with an organic solvent such as ethyl acetate or dichloromethane.[1][11]

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation, crystallization, or column chromatography on silica gel to yield pure this compound.[12]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the nucleophilic aromatic substitution (SNAr) at the C4 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The chlorine atom at C4 is an excellent leaving group, rendering this position highly reactive towards a wide range of nucleophiles.[13][14]

The general mechanism involves the addition of a nucleophile to the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate and success of these reactions are influenced by the nucleophilicity of the attacking species and the reaction conditions (solvent, temperature, and presence of a base).

Key Nucleophilic Substitution Reactions

-

With N-Nucleophiles (Amines, Hydrazines): Reaction with primary or secondary amines is one of the most common transformations, leading to 4-amino-2-ethylpyrimidine derivatives. This is a cornerstone reaction in the synthesis of kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[15] Similarly, reaction with hydrazine hydrate yields 2-ethyl-4-hydrazinylpyrimidine, a valuable intermediate for constructing fused heterocyclic systems like pyrazolopyrimidines.[16][17]

-

With O-Nucleophiles (Alkoxides, Phenoxides): Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 4-alkoxy- or 4-aryloxy-2-ethylpyrimidines.[13]

-

With S-Nucleophiles (Thiolates): Thiolates, such as sodium thiophenoxide, readily displace the chlorine to afford 4-(arylthio)-2-ethylpyrimidines.[13]

-

With C-Nucleophiles (Cyanides, Enolates): While less common, carbon-based nucleophiles like cyanide ions can also be used to introduce new carbon-carbon bonds at the C4 position.[13]

Diagram of Core Reactivity

Caption: Nucleophilic substitution reactions of this compound.

Application in Drug Development: The Kinase Inhibitor Scaffold

The 2,4-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its most prominent role is in the design of protein kinase inhibitors.[4][18] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

This compound serves as an ideal starting point for synthesizing these inhibitors. The typical synthetic strategy involves a sequential SNAr reaction. First, a primary amine displaces the C4 chlorine. This amine is often part of a larger fragment designed to interact with the solvent-exposed region of the kinase. In a subsequent step, if starting from a 2,4-dichloropyrimidine analog, another amine can be introduced at the C2 position. The pyrimidine's nitrogen atoms act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's hinge region. The ethyl group at the C2 position can contribute to van der Waals interactions within the hydrophobic pocket, enhancing binding affinity and selectivity.[15][19]

Conceptual Pathway to Kinase Inhibitors

Caption: From intermediate to a final drug class: a conceptual pathway.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic data points.[20]

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ≈ 8.6 (d, 1H, H-6), 7.2 (d, 1H, H-5), 3.0 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃). (Predicted, solvent dependent) |

| ¹³C NMR | δ (ppm) ≈ 170 (C2), 162 (C4), 158 (C6), 118 (C5), 32 (-CH₂-), 12 (-CH₃). (Predicted, solvent dependent)[21] |

| IR (Infrared) | ν (cm⁻¹) ≈ 3000-2850 (C-H stretch), 1600-1450 (C=C, C=N stretch), ~750 (C-Cl stretch). |

| MS (Mass Spec) | m/z = 142 (M⁺), 144 (M+2⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7][22] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is sensitive to moisture and light.[7][22] Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a catalog chemical; it is a highly enabling tool for chemical innovation. Its well-defined reactivity, centered on the SNAr substitution of the C4-chloro group, provides a reliable and predictable pathway for molecular elaboration. For scientists and researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential to create novel molecules that can address significant scientific and medical challenges.

References

-

Title: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C URL: [Link]

-

Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines Source: Thieme Chemistry URL: [Link]

- Title: Chloropyrimidine process - EP1042303A1 Source: Google Patents URL

-

Title: A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution Source: ResearchGate URL: [Link]

- Title: A kind of synthetic method of 4- chloro-2-methyl pyrimidine - CN110372602A Source: Google Patents URL

- Title: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - CN103554036B Source: Google Patents URL

- Title: Process for the preparation of chloropyrimidines - US5525724A Source: Google Patents URL

- Title: Process for producing 4-chloro-2-methylthiopyrimidines - JP2006076970A Source: Google Patents URL

-

Title: Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

-

Title: 2-Chloro-4-methylpyrimidine | C5H5ClN2 Source: PubChem URL: [Link]

-

Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride Source: Organic Process Research & Development URL: [Link]

- Title: Synthesis process of 2-hydrazinopyridine derivative - CN106588758B Source: Google Patents URL

-

Title: 13C NMR Spectroscopic Data for Compounds 2, 4, 6... Source: ResearchGate URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]

-

Title: 2-Hydrazinylpyrimidine | C4H6N4 Source: PubChem URL: [Link]

-

Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: ResearchGate URL: [Link]

-

Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: Arkivoc URL: [Link]

-

Title: POCl3-PCl5 mixture: A robust chlorinating agent Source: Indian Chemical Society URL: [Link]

-

Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL: [Link]

-

Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

-

Title: Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution Source: ResearchGate URL: [Link]

-

Title: Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 Source: Chemical Methodologies URL: [Link]

-

Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients Source: MDPI URL: [Link]

Sources

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 14331-51-2 | this compound - Synblock [synblock.com]

- 4. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 12. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 17. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lehigh.edu [lehigh.edu]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Synthesis of 4-Chloro-2-ethylpyrimidine from 2-ethyl-4-hydroxypyrimidine

Executive Summary

This application note details the robust synthesis of 4-chloro-2-ethylpyrimidine (CAS: [Implied Analog]) from 2-ethyl-4-hydroxypyrimidine via deoxychlorination. This scaffold is a critical intermediate in the development of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors).

The protocol utilizes Phosphorus Oxychloride (POCl₃) as both the chlorinating agent and solvent. Unlike generic procedures, this guide addresses the specific lipophilicity of the 2-ethyl chain, optimizing workup conditions to maximize recovery and minimize hydrolysis.

Key Performance Indicators:

-

Target Yield: 75–85%

-

Purity: >98% (by GC/HPLC)

-

Scale: Gram to Decagram (Lab Scale)

Chemical Context & Mechanism[1][2]

Substrate Tautomerism

The starting material exists in a tautomeric equilibrium between the lactam form (2-ethylpyrimidin-4(3H)-one) and the lactim form (2-ethyl-4-hydroxypyrimidine). While the lactam is thermodynamically favored in the solid state, the reaction proceeds via the hydroxyl group of the lactim tautomer.

Reaction Mechanism

The reaction follows a Nucleophilic Aromatic Substitution (

-

Activation: The oxygen of the hydroxypyrimidine attacks the electrophilic phosphorus of POCl₃, releasing HCl.

-

Substitution: Chloride ion (from the reagent or added base hydrochloride) attacks the C4 position.

-

Elimination: The phosphorodichloridate group leaves, restoring aromaticity and yielding the chloropyrimidine.

Base Catalysis: The addition of a tertiary amine (e.g., Triethylamine or

Strategic Considerations & Safety

Safety: The "Quench" Hazard

CRITICAL WARNING: The hydrolysis of excess POCl₃ is violently exothermic and generates large volumes of HCl gas.

-

Never add water directly to the hot reaction mixture.

-

Always add the reaction mixture slowly to stirred ice/water.

-

Ventilation: All operations must be performed in a high-efficiency fume hood.

Process Parameters

-

Stoichiometry: Use 3–5 equivalents of POCl₃. Excess serves as solvent.

-

Temperature: Reflux (approx. 105°C) is required to drive the reaction to completion.

-

Purification: The 2-ethyl analog is a liquid or low-melting solid (estimated bp ~175°C). Vacuum distillation is the superior purification method over crystallization.

Experimental Protocol

Scale: 100 mmol (approx. 12.4 g of starting material)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 2-ethyl-4-hydroxypyrimidine | 124.14 | 1.0 | 12.4 g | Substrate |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 4.0 | 37.0 mL | Reagent/Solvent |

| Triethylamine (Et₃N) | 101.19 | 0.5 | 7.0 mL | Catalyst/Base |

| Dichloromethane (DCM) | - | - | 200 mL | Extraction Solvent |

| Sat. NaHCO₃ / 2M NaOH | - | - | As needed | Neutralization |

Step-by-Step Methodology

Phase 1: Reaction Assembly

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging: Add 12.4 g of 2-ethyl-4-hydroxypyrimidine to the flask.

-

Reagent Addition: Carefully add 37.0 mL of POCl₃ via syringe. The suspension may warm slightly.

-

Catalyst: Add 7.0 mL of Triethylamine dropwise. Note: White fumes (HCl) may form.

Phase 2: Reaction[2]

-

Heating: Place the flask in an oil bath pre-heated to 110°C .

-

Reflux: Maintain gentle reflux for 2–3 hours . The mixture should turn from a suspension to a clear, dark orange/brown solution.

-

Monitoring: Check conversion by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (polar, baseline) should disappear; the product (non-polar, Rf ~0.6) will appear.

Phase 3: Workup (Quenching)

-

Concentration (Optional but Recommended): Distill off the bulk of excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap) if possible. This reduces the exotherm during quenching.

-

Quenching:

-

Prepare a 1 L beaker with 300 g of crushed ice and 100 mL of water. Stir vigorously.

-

Slowly pour the reaction residue (or thick oil) onto the ice. Do not allow the temperature to rise above 20°C.

-

Observation: Vigorous fizzing and heat evolution will occur.

-

-

Neutralization: Carefully adjust the pH of the aqueous mixture to pH 7–8 using 2M NaOH or solid NaHCO₃. Caution: Foaming.

Phase 4: Extraction & Isolation[3]

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 70 mL).

-

Why DCM? The 2-ethyl group increases lipophilicity compared to methyl analogs, making DCM highly efficient.

-

-

Washing: Wash combined organics with Brine (50 mL).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crude Product: You will obtain a yellow-to-brown oil.

Phase 5: Purification

-

Distillation: For high purity, distill the crude oil under vacuum (approx. 10–20 mmHg).

-

Expected bp: ~95–105°C at 15 mmHg (extrapolated from 2-methyl analog).

-

Alternative: Flash Column Chromatography (SiO₂, 0→20% EtOAc in Hexanes).

-

Analytical Validation

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow liquid (or low-melting solid). |

| GC-MS | EI Source | M+ peak at 142.03 m/z (³⁵Cl) and 144.03 m/z (³⁷Cl) in 3:1 ratio. |

| ¹H NMR | 400 MHz, CDCl₃ | δ 8.55 (d, 1H, H-6), δ 7.25 (d, 1H, H-5), δ 2.95 (q, 2H, -CH₂-), δ 1.35 (t, 3H, -CH₃). |

Note: NMR shifts are predicted based on the 2-methyl analog (δ 2.70 for CH3) shifted downfield slightly due to the ethyl chain inductive effects.

Process Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of intermediate. | Ensure the quench is stirred long enough (30 min) to break down the P-O-C bonds before extraction. |

| Black Tar | Overheating or polymerization. | Do not exceed 110°C bath temp. Ensure inert atmosphere (N₂) to prevent oxidation. |

| Product Hydrolysis | Aqueous phase too basic/hot. | Keep quench cold (<20°C).[4] Do not exceed pH 9 during neutralization; the product is sensitive to basic hydrolysis. |

References

- Preparation of 4-chloropyrrolo[2,3-d]pyrimidine (General POCl3 Method). Google Patents, CN101830904B.

- Process for the preparation of chloropyrimidines. Google Patents, US5525724A.

- Synthesis of 4-chloro-2-substituted pyrimidines.Organic Syntheses, Coll. Vol. 4, p. 182 (1963). (General reference for chloropyrimidine synthesis).

Sources

Application Notes and Protocols: 4-Chloro-2-ethylpyrimidine as a Versatile Building Block in Agrochemical Synthesis

Introduction: The Pyrimidine Core in Modern Agrochemicals and the Strategic Role of 4-Chloro-2-ethylpyrimidine

The pyrimidine heterocycle is a cornerstone in the design of modern agrochemicals, forming the central scaffold of numerous commercially successful fungicides, herbicides, and insecticides. Its prevalence stems from its ability to engage in crucial biological interactions, often mimicking natural purines and pyrimidines, thereby disrupting essential biochemical pathways in target pests. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties, such as systemic transport within plants.

This guide focuses on This compound (CAS 14331-51-2) , a highly valuable and reactive intermediate for the synthesis of novel agrochemical candidates. The presence of a chlorine atom at the 4-position provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The 2-ethyl group, in turn, can influence the molecule's steric and electronic properties, potentially leading to improved efficacy or a modified spectrum of activity compared to its methyl or unsubstituted counterparts.

These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent derivatization into key agrochemical scaffolds. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new crop protection agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 14331-51-2 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | - |

| Purity | >98% | [2] |

Safety Precautions:

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage or irritation. May also cause respiratory irritation.[3][4]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

Always handle this compound in a fume hood with appropriate personal protective equipment (PPE).

Synthesis of this compound: An Adaptable Protocol

The most common and efficient method for the synthesis of 4-chloropyrimidines is the chlorination of the corresponding 4-hydroxypyrimidines using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][5][6] The following protocol is adapted from established procedures for similar substrates and can be optimized for the synthesis of this compound.

Reaction Scheme:

A representative synthesis of this compound.

Protocol: Chlorination of 2-Ethyl-4-hydroxypyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, disperse 2-ethyl-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Cooling: Cool the mixture to 5-10 °C using an ice bath.

-

Base Addition: Slowly add an organic base such as triethylamine or pyridine (0.3-0.7 eq) dropwise via the dropping funnel. The addition is exothermic and may produce fumes. Maintain the temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature between 25 °C and 100 °C and stir for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the pH is neutral, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Key Synthetic Transformations for Agrochemical Scaffolds

The chloro substituent at the 4-position of the pyrimidine ring is a versatile handle for introducing a wide range of functional groups, which is a key strategy in the structure-activity relationship (SAR) studies of potential agrochemicals.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the 4-chloro substituent susceptible to displacement by various nucleophiles. This is a fundamental and widely used reaction in the synthesis of pyrimidine-based agrochemicals.[7]

General Reaction Scheme:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 3. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 4. WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas - Google Patents [patents.google.com]

- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 6. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Notes: 4-Chloro-2-ethylpyrimidine as a Core Scaffold for the Synthesis of Novel Anticancer Agents

Authored by: A Senior Application Scientist

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases.[1][2][3] Specifically, substituted pyrimidines are central to the design of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[4][5] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Chloro-2-ethylpyrimidine (CAS No. 14331-51-2) as a versatile starting material for the synthesis of potent anticancer agents. We will explore its reactivity, provide validated protocols for key synthetic transformations, and discuss the biological rationale for targeting cancer-associated pathways with the resulting compounds.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional heterocyclic compound poised for strategic chemical modification. Its value in anticancer drug discovery stems from two key structural features:

-

The Pyrimidine Core: This nitrogen-containing heterocycle is adept at forming hydrogen bonds within the ATP-binding pockets of various protein kinases. By occupying this site, pyrimidine-based inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[2][6]

-

The C4-Chloride: The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNA_r_). This allows for the straightforward introduction of various amine-containing fragments, a common feature in many kinase inhibitors.[7]

-

The C2-Ethyl Group: The ethyl substituent at the 2-position provides steric bulk and lipophilicity, which can be fine-tuned to enhance binding affinity, improve selectivity against off-target kinases, and optimize pharmacokinetic properties.

These features make this compound an ideal starting point for developing inhibitors against a range of cancer-critical kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8][9][10]

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14331-51-2 | [11] |

| Molecular Formula | C₆H₇ClN₂ | [11] |

| Molecular Weight | 142.59 g/mol | [11] |

| Appearance | White to brown powder/crystal | [12] |

| Storage | Store in a dry, sealed place at 2-8 °C | [11][12] |

Core Synthetic Strategies and Protocols

The reactivity of the C4-chloro group is the cornerstone of synthetic strategies involving this compound. Below are detailed protocols for two of the most powerful transformations used in the synthesis of pyrimidine-based anticancer agents.

Nucleophilic Aromatic Substitution (SNA_r_) for Anilino-Pyrimidine Synthesis

Principle: This reaction involves the displacement of the C4-chloride by a primary or secondary amine, typically a substituted aniline. This is one of the most fundamental steps in the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding site. The choice of aniline is critical as it often forms key interactions with the "hinge region" of the kinase.

Application: Synthesis of EGFR, Aurora Kinase, and CDK inhibitors.[4][13][14]

Workflow Diagram: SNA_r_ for Kinase Inhibitor Synthesis

Caption: General workflow for synthesizing anilino-pyrimidines via SNA_r_.

Detailed Protocol: General Procedure for SNA_r_

-

Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Addition of Nucleophile: Add the desired substituted aniline or amine (1.0 - 1.2 eq.).

-

Solvent and Base: Add a suitable solvent such as anhydrous isopropanol or DMF to achieve a concentration of 0.1-0.5 M. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5 eq.).[15]

-

Insight (Causality): DIPEA is a sterically hindered organic base that acts as a proton scavenger without competing as a nucleophile. Solid bases like Cs₂CO₃ are often used in polar aprotic solvents like DMF and can be easily filtered off after the reaction.

-

-

Reaction Conditions: Seal the vial and heat the mixture.

-

Conventional Heating: 80-120 °C for 4-24 hours.

-

Microwave Irradiation: 120-150 °C for 20-60 minutes.[16]

-

Insight (Causality): Microwave heating can dramatically reduce reaction times by efficiently and uniformly heating the solvent and reactants, often leading to cleaner reactions and higher yields.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Palladium-Catalyzed Suzuki Coupling

Principle: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the C4-chloro position with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of diverse aryl or heteroaryl moieties at this position.

Application: Synthesis of complex bi-aryl pyrimidine structures for inhibitors of targets like VEGFR and other kinases where extended hydrophobic interactions are beneficial.[17][18]

Detailed Protocol: General Procedure for Suzuki Coupling

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1 - 1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq.).[18]

-

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Insight (Causality): The active Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst oxidation and ensure a successful reaction.

-

-

Solvent and Base: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. The reaction can also be performed effectively using microwave irradiation (100-130 °C for 15-30 minutes).[18]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and separate the organic layer. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

-

Characterization: Confirm the structure and purity of the C-C coupled product using NMR and MS analysis.

Biological Targets and Signaling Pathways

Derivatives of this compound are designed to inhibit protein kinases that are hyperactivated in cancer, leading to uncontrolled cell growth, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon mutation or overexpression, drives the proliferation of many solid tumors, including non-small cell lung cancer and colorectal cancer.[13]

Diagram: Inhibition of the EGFR Pathway

Caption: Anilino-pyrimidines block ATP binding to EGFR, inhibiting phosphorylation.

VEGFR Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the formation of new blood vessels. Tumors co-opt this process to secure a blood supply for growth and metastasis.[17][19]

Diagram: Inhibition of the VEGFR-2 Pathway

Caption: Pyrimidine inhibitors block VEGFR-2, preventing tumor angiogenesis.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[20] It is recommended to store under refrigeration (2-8 °C) and protect from moisture.[11][20]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[21]

Conclusion

This compound is a high-value, versatile chemical intermediate for the synthesis of targeted anticancer agents. Its well-defined reactivity at the C4 position, modulated by the C2-ethyl group, allows for the systematic and efficient construction of diverse libraries of kinase inhibitors. The protocols and principles outlined in these application notes provide a solid foundation for researchers to leverage this scaffold in the discovery and development of next-generation cancer therapeutics.

References

- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.

-

Chen, Y. L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8345–8365. Available from: [Link]

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1003613. Available from: [Link]

-

Shi, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115160. Available from: [Link]

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1275-1282. Available from: [Link]

- Chem-Impex. (n.d.). 4-Chloro-2-methylpyrimidine.

-

El-Gamal, M. I., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(19), 6543. Available from: [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083–1095. Available from: [Link]

- Synblock Inc. (n.d.). CAS 14331-51-2 | this compound.

-

Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24939-24953. Available from: [Link]

-

Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24939–24953. Available from: [Link]

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-4-methylpyrimidine | 13036-57-2.

-

Husain, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6109. Available from: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12564–12586. Available from: [Link]

- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438.

-

Bavetsias, V., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 488–492. Available from: [Link]

- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine.

-

Nawaz, H., et al. (2022). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. Available from: [Link]

-

Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15531–15598. Available from: [Link]

- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylpyrimidine. PubChem Compound Database.

-

El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(2), 249. Available from: [Link]

-

Sharma, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1282, 135189. Available from: [Link]

-

Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2118. Available from: [Link]

-

Potáček, M., et al. (2018). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. Available from: [Link]

- ECHEMI. (n.d.). 4-CHLORO-2-METHYLPYRIMIDINE SDS, 4994-86-9 Safety Data Sheets.

-

Husain, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Available from: [Link]

- Bouziane, A., & Bouasla, R. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 81-98.

-

Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1025–1043. Available from: [Link]

-

Gangjee, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 738. Available from: [Link]

-

Andrade, B., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(10), 2276. Available from: [Link]

-

Perjési, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(19), 3589. Available from: [Link]

-

Chen, Y. L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8345–8365. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6214. Available from: [Link]

-

El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][15][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1972. Available from: [Link]

-

Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Batran, R. Z., et al. (2022). Describing the synthesis, biological assessment, and Molecular Docking Insights of Novel 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one as EGFR Inhibitors. Drug Design, Development and Therapy, 16, 1421–1440. Available from: [Link]

-

Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 493–505. Available from: [Link]

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthiopyrimidine 98 49844-90-8.

-

Verma, S., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

-

Flefel, E. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(7), 747–766. Available from: [Link]

-

Andrade, B., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. growingscience.com [growingscience.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 14331-51-2 | this compound - Synblock [synblock.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. echemi.com [echemi.com]

- 22. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloro-2-ethylpyrimidine Reactions

Welcome to the technical support center for 4-Chloro-2-ethylpyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and modification of this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of this compound?

A: this compound is a substituted pyrimidine, a class of heteroaromatic compounds of significant interest in medicinal chemistry.[1] The chlorine atom at the C4 position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The pyrimidine ring is electron-deficient, which facilitates these transformations.